H-Gly-Gly-Cys-Gly-Leu-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Gly-Gly-Cys-Gly-Leu-Phe-OH is a peptide consisting of the amino acids glycine, cysteine, leucine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like HBTU or HATU.
Coupling: the activated amino acid to the amine group of the growing peptide chain.
Deprotection: of the amine group to allow the next amino acid to be added.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptides .
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH can undergo several types of chemical reactions:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents can be used depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
Disulfide bonds: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions that introduce new functional groups.
Scientific Research Applications
Chemistry
Peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH are used in studying peptide bond formation and protein folding . They serve as model compounds for understanding the behavior of larger proteins .
Biology
In biology, these peptides are used to study enzyme-substrate interactions and cell signaling pathways . They can also be used as biomarkers for various diseases .
Medicine
Peptides have therapeutic potential and are used in drug development . They can act as enzyme inhibitors , receptor agonists , or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of biosensors and nanomaterials . They are also employed in the cosmetic industry for their skin-rejuvenating properties .
Mechanism of Action
The mechanism of action of H-Gly-Gly-Cys-Gly-Leu-Phe-OH involves its interaction with specific molecular targets . The cysteine residue can form disulfide bonds , which are crucial for the stability and function of proteins. The peptide can also interact with cell surface receptors , influencing cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Leu-Phe-OH: A tripeptide with immunostimulatory properties.
H-Gly-Gly-OH: The simplest dipeptide, used as a model compound in peptide studies.
Uniqueness
H-Gly-Gly-Cys-Gly-Leu-Phe-OH is unique due to the presence of cysteine , which allows for the formation of disulfide bonds . This property is not present in simpler peptides like H-Gly-Gly-OH .
Properties
CAS No. |
174350-33-5 |
---|---|
Molecular Formula |
C24H36N6O7S |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H36N6O7S/c1-14(2)8-16(23(35)30-17(24(36)37)9-15-6-4-3-5-7-15)28-21(33)12-27-22(34)18(13-38)29-20(32)11-26-19(31)10-25/h3-7,14,16-18,38H,8-13,25H2,1-2H3,(H,26,31)(H,27,34)(H,28,33)(H,29,32)(H,30,35)(H,36,37)/t16-,17-,18-/m0/s1 |
InChI Key |
PKPGSVJGADAEKH-BZSNNMDCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.